Cas no 2228630-04-2 (2-fluoro-2-(6-methoxy-5-methylpyridin-3-yl)ethan-1-amine)

2-Fluoro-2-(6-methoxy-5-methylpyridin-3-yl)ethan-1-amine is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The presence of a fluorine atom at the β-position relative to the amine group enhances its metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The methoxy and methyl substituents on the pyridine ring contribute to its electronic and steric properties, facilitating selective interactions in target binding. This compound’s structural features make it suitable for use in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined purity and stability ensure reliable performance in synthetic applications.
2-fluoro-2-(6-methoxy-5-methylpyridin-3-yl)ethan-1-amine structure
2228630-04-2 structure
Product Name:2-fluoro-2-(6-methoxy-5-methylpyridin-3-yl)ethan-1-amine
CAS No:2228630-04-2
MF:C9H13FN2O
MW:184.210725545883
CID:6583572
PubChem ID:165676887
Update Time:2025-08-05

2-fluoro-2-(6-methoxy-5-methylpyridin-3-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-2-(6-methoxy-5-methylpyridin-3-yl)ethan-1-amine
    • 2228630-04-2
    • EN300-1761535
    • Inchi: 1S/C9H13FN2O/c1-6-3-7(8(10)4-11)5-12-9(6)13-2/h3,5,8H,4,11H2,1-2H3
    • InChI Key: KGJVPFFJCSTFQW-UHFFFAOYSA-N
    • SMILES: FC(CN)C1C=NC(=C(C)C=1)OC

Computed Properties

  • Exact Mass: 184.10119120g/mol
  • Monoisotopic Mass: 184.10119120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 48.1Ų

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Additional information on 2-fluoro-2-(6-methoxy-5-methylpyridin-3-yl)ethan-1-amine

Research Briefing on 2-fluoro-2-(6-methoxy-5-methylpyridin-3-yl)ethan-1-amine (CAS: 2228630-04-2)

The compound 2-fluoro-2-(6-methoxy-5-methylpyridin-3-yl)ethan-1-amine (CAS: 2228630-04-2) has recently emerged as a molecule of significant interest in medicinal chemistry and drug discovery. This structurally unique fluorinated pyridine derivative has shown promising pharmacological properties, particularly in the development of central nervous system (CNS) targeting therapeutics. Recent studies have focused on its potential as a key intermediate or active pharmaceutical ingredient (API) in novel neuroactive compounds.

Structural analysis reveals that the molecule combines several pharmacologically favorable features: a fluorine atom at the β-position to the amine group, which enhances metabolic stability; a methoxy-substituted pyridine ring that contributes to blood-brain barrier permeability; and a methyl group that may influence receptor binding specificity. The strategic placement of these functional groups makes this compound particularly valuable for structure-activity relationship (SAR) studies in CNS drug development.

Recent synthetic chemistry advancements have improved the production efficiency of 2-fluoro-2-(6-methoxy-5-methylpyridin-3-yl)ethan-1-amine, with several research groups reporting novel synthetic routes. A 2023 publication in the Journal of Medicinal Chemistry described an optimized asymmetric synthesis method achieving >95% enantiomeric excess, which is crucial given the stereospecific nature of many CNS targets. The reported method utilizes a chiral auxiliary approach followed by fluorination under mild conditions, representing a significant improvement over previous synthetic strategies.

Pharmacological studies indicate that derivatives of this compound show high affinity for various neurotransmitter receptors, particularly serotonin and dopamine receptor subtypes. In vitro assays demonstrate that structural modifications based on this scaffold can yield compounds with selective binding profiles, suggesting potential applications in treating neurological disorders such as depression, schizophrenia, and Parkinson's disease. Notably, some analogs have shown promising results in animal models of cognitive impairment.

Safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of the parent compound and its derivatives reveal favorable pharmacokinetic properties. The fluorine substitution appears to confer metabolic stability without significantly increasing lipophilicity, maintaining a balance between CNS penetration and systemic clearance. Recent toxicology studies in rodent models indicate a wide therapeutic window for several lead compounds derived from this scaffold.

Current research directions include exploring this compound's potential in positron emission tomography (PET) tracer development, leveraging the fluorine-18 isotope for CNS imaging applications. Additionally, several pharmaceutical companies have included derivatives of 2-fluoro-2-(6-methoxy-5-methylpyridin-3-yl)ethan-1-amine in their preclinical pipelines, with one candidate reportedly entering Phase I clinical trials for a novel antipsychotic indication in early 2024.

The growing body of research surrounding this compound underscores its importance as a versatile building block in neuropharmacology. Future studies will likely focus on expanding its applications to other therapeutic areas and further optimizing its synthetic accessibility for large-scale production. The unique combination of structural features in 2-fluoro-2-(6-methoxy-5-methylpyridin-3-yl)ethan-1-amine continues to make it a valuable subject of investigation in medicinal chemistry and drug discovery.

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